(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Overview
Description
“(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a specialty product for proteomics research . It is a compound with the molecular formula C10H5Cl2NOS2 .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases. For instance, it’s listed in the PubChem database under CID 1350893 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various chemical databases. For instance, it’s listed in the PubChem database under CID 1350893 .
Scientific Research Applications
Synthesis and Chemical Transformations
A pivotal aspect of the research involving “(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” relates to its role in the synthesis of heterocyclic compounds. The compound serves as a precursor or intermediate in the creation of complex molecules with potential biological activities. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds utilizes hybrid catalysts, highlighting the compound's applicability in developing lead molecules for further pharmacological exploration (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Applications
The compound and its derivatives have been studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Research indicates that certain benzothiazole and thiazole derivatives exhibit significant biological activity, underscoring the potential of “this compound” in the development of new therapeutic agents. For instance, thiazole derivatives are explored for their antibacterial activities, demonstrating the compound's relevance in addressing antibiotic resistance and developing new antimicrobial strategies (Mohanty et al., 2021).
Antioxidant and Anti-inflammatory Agents
The synthesis of novel benzofused thiazole derivatives, evaluated for their antioxidant and anti-inflammatory activities, represents another research direction. These studies are crucial for discovering alternative therapeutic agents with improved efficacy and safety profiles (Raut et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPBVGLEZGPIF-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.